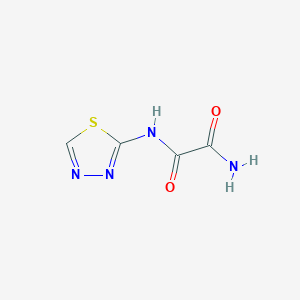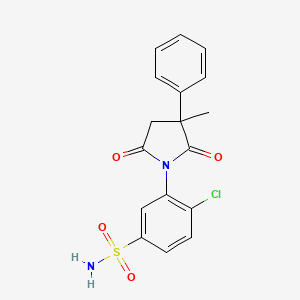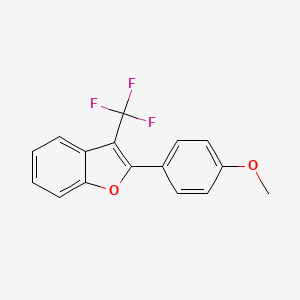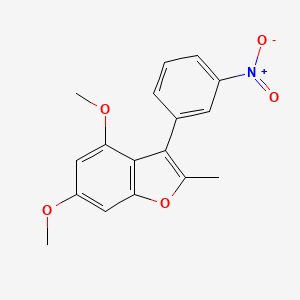![molecular formula C23H23ClN2O B12901109 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-20-5](/img/structure/B12901109.png)
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. This compound features a unique structure with two quinoline units linked together, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with one quinoline unit.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Biquinoline: Compounds with two linked quinoline units, similar to 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one.
Uniqueness
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both butyl and chloro groups.
Eigenschaften
CAS-Nummer |
918646-20-5 |
|---|---|
Molekularformel |
C23H23ClN2O |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
3-butyl-5-chloro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C23H23ClN2O/c1-3-4-12-23(2)14-18-19(24)9-7-11-21(18)26(22(23)27)17-13-16-8-5-6-10-20(16)25-15-17/h5-11,13,15H,3-4,12,14H2,1-2H3 |
InChI-Schlüssel |
VTHYVYASWXMFIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


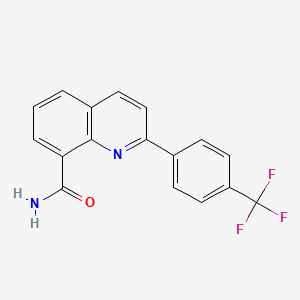
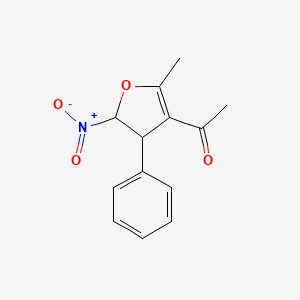
![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)
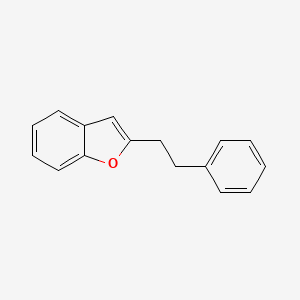
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
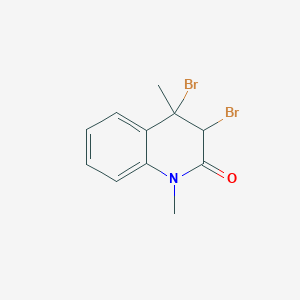
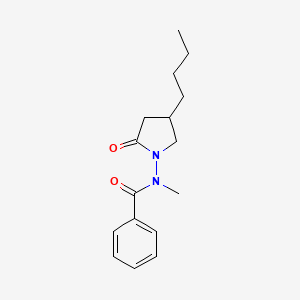
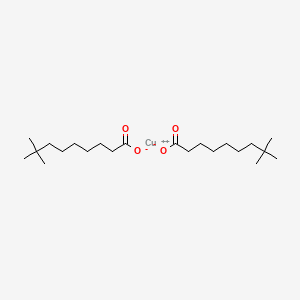
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
